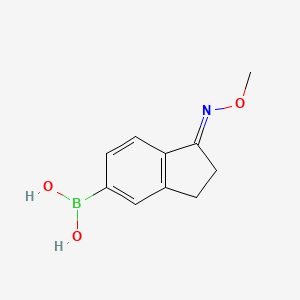

1-Methoxyiminoindan-5-boronic acid

Overview

Description

1-Methoxyiminoindan-5-boronic acid is a boronic acid derivative with the molecular formula C10H12BNO3 . It is also known by other names such as 1-(methoxyimino)-2,3-dihydro-1H-inden-5-ylboronic acid .

Molecular Structure Analysis

Boronic acids, including this compound, have unique molecular structures that allow them to interact with various biological molecules. They can form five-membered boronate esters with diols, making them popular in the synthesis of small chemical receptors .Chemical Reactions Analysis

Boronic acids are known for their ability to undergo various chemical reactions. They can react with Lewis bases/nucleophiles such as alcohols, amino alcohols, hydroxyl acids, amino acids, as well as cyanide and fluoride . They can also bind with diols, commonly found on carbohydrates, with high affinity and reversibility .Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are generally considered non-toxic and environmentally friendly . The specific physical and chemical properties of this compound are not available in the search results.Scientific Research Applications

Tetraarylpentaborates Formation

- The reaction of arylboronic acids with an aryloxorhodium complex leads to the formation of cationic rhodium complexes with new tetraarylpentaborates, demonstrating the potential of boronic acids in complex molecule synthesis (Nishihara, Nara, & Osakada, 2002).

Diol Recognition

- Certain boronic acids, including derivatives like 3-methoxycarbonyl-5-nitrophenyl boronic acid, show high affinity for binding to diols, suggesting their utility in carbohydrate recognition (Mulla, Agard, & Basu, 2004).

Fluorescence Quenching Studies

- The fluorescence quenching of boronic acid derivatives in various solvents, indicating their potential in chemical sensing and analysis (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Selective Coupling in Organic Synthesis

- Boronic acids are used in Rh(III)-catalyzed selective coupling processes, demonstrating their role in efficient and diverse product formation in organic synthesis (Zheng, Zhang, & Cui, 2014).

Specific Reduction of Fructose

- Application of boronic acids for the specific reduction of fructose in food matrices, highlighting their use in food chemistry (Pietsch & Richter, 2016).

Catalysis in Amide Formation

- N,N-di-isopropylbenzylamineboronic acid derivatives have been explored as catalysts for direct amide formation between carboxylic acids and amines, showcasing the role of boronic acids in facilitating chemical reactions (Arnold, Batsanov, Davies, & Whiting, 2008).

Inhibition of Chymase and Histamine Release

- Peptide boronic acids are found to inhibit chymase activity and histamine release from rat mast cells, indicating potential therapeutic applications (Kato, Kido, Fukusen, & Katunuma, 1988).

Decarboxylative Borylation

- A nickel-catalyzed process for replacing carboxylic acids with boronic acids, indicating the importance of boronic acids in medicinal chemistry and drug discovery (Li et al., 2017).

Solid Phase Synthesis of Peptides

- Development of methods for the high yield synthesis of peptide-boronic acids, demonstrating their significance in peptide and peptidomimetic research (Behnam, Sundermann, & Klein, 2016).

Mechanism of Action

Target of Action

1-Methoxyiminoindan-5-boronic acid, also known as [(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary target of this compound is the metal catalyst, typically palladium, used in the SM coupling reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in many synthetic processes, particularly in the creation of complex organic molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, aerobically-generated peroxide-type oxidants can readily form in many ethereal solvents, and boronic acids are highly susceptible towards oxidation by these species under SM coupling conditions . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling .

Future Directions

Boron has shown exciting potential in developing both therapeutics and diagnostics . Boronic acids are increasingly being seen in approved drugs, and there are several more in clinical trials . This suggests that there is a promising future for boronic acids, including 1-Methoxyiminoindan-5-boronic acid, in medicinal chemistry.

properties

IUPAC Name |

[(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c1-15-12-10-5-2-7-6-8(11(13)14)3-4-9(7)10/h3-4,6,13-14H,2,5H2,1H3/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWBADYWXYEXEE-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=NOC)CC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC2=C(C=C1)/C(=N/OC)/CC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)propanohydrazide](/img/structure/B3037530.png)

methanone](/img/structure/B3037533.png)

![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]imidazole](/img/structure/B3037534.png)

![(4-Chlorophenyl)(4-{[(4-chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)methanone](/img/structure/B3037537.png)

![(4-Chlorophenyl)(4-hydroxy-4-{[(3-methoxyphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B3037538.png)

![(4-Chlorophenyl){4-hydroxy-4-[(4-methylphenoxy)methyl]piperidino}methanone](/img/structure/B3037539.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-fluorophenyl)sulfanyl]-1-ethanone](/img/structure/B3037540.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B3037541.png)

![5-(4-Chlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidine](/img/structure/B3037542.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-methyloxime](/img/structure/B3037547.png)

![2-(4-Chlorophenyl)-7-methyl-3-({[(3-toluidinocarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine](/img/structure/B3037548.png)

![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B3037549.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3037550.png)